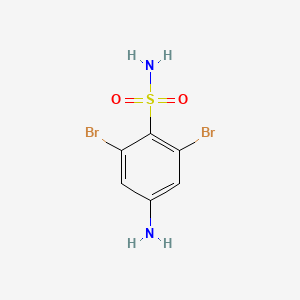
4-Amino-2,6-dibromobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,6-dibromobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H6Br2N2O2S. It is a derivative of sulfonamide, a class of compounds known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound is characterized by the presence of two bromine atoms, an amino group, and a sulfonamide group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dibromobenzene-1-sulfonamide typically involves the bromination of 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the desired product is obtained.
化学反応の分析
Types of Reactions
4-Amino-2,6-dibromobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-Amino-2,6-dibromobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Amino-2,6-dibromobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effect .
類似化合物との比較
Similar Compounds
4-Aminobenzenesulfonamide: The parent compound without bromine atoms.
Sulfamethazine: A sulfonamide derivative with a different substitution pattern.
Sulfadiazine: Another sulfonamide with distinct biological activities.
Uniqueness
4-Amino-2,6-dibromobenzene-1-sulfonamide is unique due to the presence of two bromine atoms, which can significantly alter its chemical and biological properties compared to other sulfonamide derivatives. The bromine atoms can enhance its reactivity and potentially improve its efficacy in various applications .
特性
CAS番号 |
37559-33-4 |
|---|---|
分子式 |
C6H6Br2N2O2S |
分子量 |
330.00 g/mol |
IUPAC名 |
4-amino-2,6-dibromobenzenesulfonamide |
InChI |
InChI=1S/C6H6Br2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChIキー |
ZMJMIHHYNGUBBR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


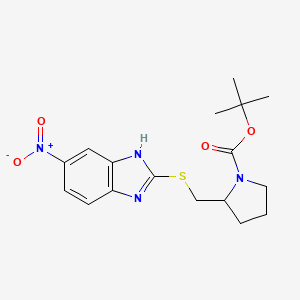
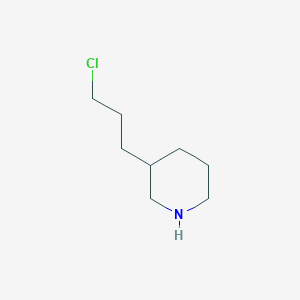
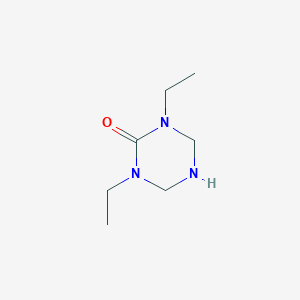
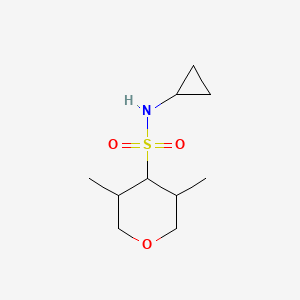

![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
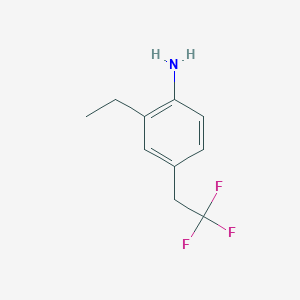
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
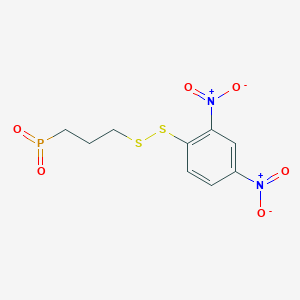
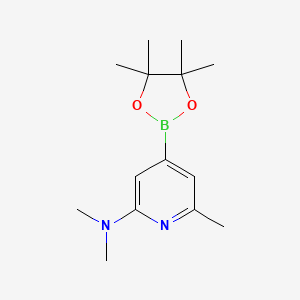
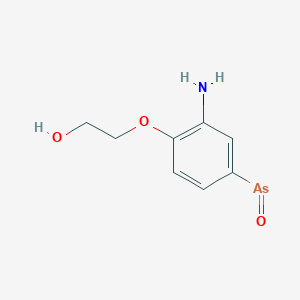
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)

